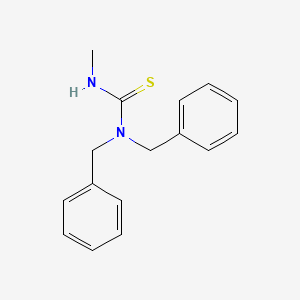
1,1-Dibenzyl-3-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibenzyl-3-methylthiourea is an organosulfur compound with the molecular formula C₁₆H₁₈N₂S It is a derivative of thiourea, characterized by the presence of two benzyl groups and a methyl group attached to the thiourea core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1,1-Dibenzyl-3-methylthiourea kann durch die Reaktion von Benzylamin mit Methylisothiocyanat synthetisiert werden. Die Reaktion beinhaltet in der Regel die folgenden Schritte:
Reaktionseinrichtung: In einem Dreihalskolben, der mit einem Rührer, einem Rückflusskühler und einem Tropftrichter ausgestattet ist, wird Benzylamin zu einer Lösung von Methylisothiocyanat gegeben.
Reaktionsbedingungen: Das Gemisch wird gerührt und unter Rückflussbedingungen für einen bestimmten Zeitraum, in der Regel etwa 1-2 Stunden, erhitzt.
Produkt-Isolierung: Nach Beendigung der Reaktion wird das Gemisch abgekühlt und das Produkt durch Filtration und Umkristallisation aus einem geeigneten Lösungsmittel wie Ethanol isoliert.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und den Einsatz von Durchflussverfahren, um die Effizienz und Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 1,1-Dibenzyl-3-methylthiourea unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Thioharnstoffanteil mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Thiol- oder Amin-Derivaten umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Benzylpositionen stattfinden und zur Bildung von substituierten Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Persäuren und andere Oxidationsmittel unter milden bis mäßigen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter kontrollierten Bedingungen.
Substitution: Nucleophile wie Halogenide, Amine und Thiole in Gegenwart geeigneter Katalysatoren oder unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol- oder Amin-Derivate.
Substitution: Substituierte Benzyl-Derivate.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Thioharnstoffderivate verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere bei der Hemmung von Acetylcholinesterase und Butyrylcholinesterase.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich Antikrebs-Eigenschaften durch die Hemmung des Sirtuin-1 (SIRT1)-Enzyms.
Industrie: Wird bei der Entwicklung von Sensoren für die Erkennung von toxischen Metallen wie Quecksilber eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen:
Enzyminhibition: Die Verbindung hemmt Enzyme wie Acetylcholinesterase und Butyrylcholinesterase, indem sie an ihre aktiven Zentren bindet und den Abbau von Neurotransmittern verhindert.
Antikrebs-Aktivität: Es hemmt das SIRT1-Enzym, das eine Rolle bei der Tumorprogression spielt, indem es Histone und Nicht-Histon-Proteine deacetyliert, was zu einer veränderten Genexpression und Zellzyklusregulation führt.
Ähnliche Verbindungen:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorphenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorphenyl)-3-phenylthiourea
- 1-(4-Chlorphenyl)-3-phenylthiourea
Vergleich: this compound ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen Thioharnstoffderivaten zeigt es eine verstärkte Enzyminhibition und potenzielle Antikrebs-Aktivität, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Wissenschaftliche Forschungsanwendungen
1,1-Dibenzyl-3-methylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including anticancer properties through the inhibition of sirtuin-1 (SIRT1) enzyme.
Industry: Utilized in the development of sensors for detecting toxic metals like mercury.
Wirkmechanismus
The mechanism of action of 1,1-Dibenzyl-3-methylthiourea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters.
Anticancer Activity: It inhibits the SIRT1 enzyme, which plays a role in tumor progression by deacetylating histones and non-histone proteins, leading to altered gene expression and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Comparison: 1,1-Dibenzyl-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits enhanced enzyme inhibition and potential anticancer activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H18N2S |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-methylthiourea |
InChI |
InChI=1S/C16H18N2S/c1-17-16(19)18(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,17,19) |
InChI-Schlüssel |
DXSZIMFJWIEWOM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















